N-Trimetilsilil-N-metiltrifluoroacetamida

Descripción general

Descripción

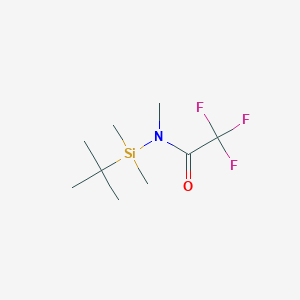

n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide is a chemical compound widely used in organic synthesis and analytical chemistry. It is known for its role as a derivatizing agent, particularly in gas chromatography-mass spectrometry (GC-MS) applications. This compound is valued for its ability to enhance the volatility and stability of analytes, making it easier to analyze various substances.

Aplicaciones Científicas De Investigación

Estudios del metabolismo de los lípidos

MTBSTFA se utiliza como agente de derivatización en el estudio del metabolismo de los lípidos, particularmente en el análisis de la cinética de las lipoproteínas de muy baja densidad (VLDL) . El compuesto se ha optimizado para su uso en métodos de cromatografía de gases/espectrometría de masas (GC/MS) para medir el enriquecimiento de glicerol. Esto permite medir la columna vertebral de glicerol intacta, lo cual es crucial para comprender la dinámica de los trastornos lipídicos y sus mecanismos subyacentes .

Protección de nucleósidos

En el campo de la química de los ácidos nucleicos, MTBSTFA sirve como grupo protector para los desoxirribonucleósidos. Reacciona selectivamente con los grupos hidroxilo en los nucleósidos, especialmente el 5'-hidroxilo, y se puede eliminar en condiciones que no afectan a otros grupos funcionales sensibles . Esta propiedad es particularmente valiosa en la síntesis de moléculas orgánicas y bioorgánicas complejas donde se requiere una protección y desprotección selectivas .

Análisis neuroquímico

MTBSTFA se utiliza para crear derivados de tert-butildimetilsilil (tBDMS) de neuroquímicos para su análisis por GC-MS . Este proceso de derivatización es versátil, lo que permite analizar una amplia gama de grupos funcionales, incluidos –COOH, –NH2, –SH, –SO2H, –OH, –C=O y –NH–OH. Los derivados resultantes son estables y adecuados para análisis de espectrometría de masas sensibles y específicos .

Síntesis orgánica

El compuesto es un reactivo clave en la química orgánica sintética para la protección de las funcionalidades hidroxilo durante la síntesis de múltiples pasos. El grupo tert-butildimetilsilil (TBDMS) proporcionado por MTBSTFA se utiliza ampliamente debido a su facilidad de instalación y posterior eliminación en condiciones suaves .

Metabolómica

Los derivados de MTBSTFA son valiosos en la metabolómica para la identificación rápida de derivados isoméricos de nucleósidos y nucleótidos, incluso en cantidades muy pequeñas o en mezclas de reacción complejas . Los derivados aumentan la volatilidad de los compuestos y proporcionan patrones de fragmentación distintos que ayudan en la identificación .

Química analítica

En química analítica, MTBSTFA se utiliza para mejorar la detección de diversos compuestos al aumentar su volatilidad y estabilidad para el análisis por GC-MS. Esto es particularmente útil para compuestos que de otro modo son difíciles de analizar debido a su baja volatilidad o inestabilidad<a aria-label="3: " data-citationid="7721c321-a6c4-f375

Mecanismo De Acción

Target of Action

MTBSTFA is primarily used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis . It targets various functional groups in molecules, including hydroxyl, carboxyl, thiol, and primary and secondary amines . These functional groups are present in a wide range of compounds, making MTBSTFA a versatile tool in analytical chemistry.

Mode of Action

MTBSTFA interacts with its targets by replacing the active hydrogen atoms in these functional groups with a silyl group (Si(CH3)3), a process known as silylation . This reaction typically yields over 96% of the desired silyl derivatives .

Biochemical Pathways

Instead, it alters the physical and chemical properties of the target molecules, making them more suitable for GC-MS analysis . The resulting silyl derivatives are more volatile and thermally stable, which facilitates their separation and detection in the GC-MS system .

Pharmacokinetics

Its primary role is in the preparation of samples for GC-MS analysis .

Result of Action

The primary result of MTBSTFA’s action is the formation of stable silyl derivatives of the target molecules . These derivatives are more amenable to GC-MS analysis, allowing for the accurate identification and quantification of the original compounds in complex mixtures .

Action Environment

The efficiency and stability of MTBSTFA’s action can be influenced by various environmental factors. For instance, the presence of moisture can hinder the silylation process, as it can react with MTBSTFA and decrease its effectiveness . Therefore, it is crucial to ensure that the reaction environment is dry. Additionally, the reaction is typically carried out at room temperature for a short duration, which helps to maintain the stability of MTBSTFA and the resulting silyl derivatives .

Análisis Bioquímico

Biochemical Properties

N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide is involved in the silylation of various organic compounds, including alcohols, thiols, phenols, carboxylic acids, amines, and amides . This process involves the replacement of a hydrogen atom in these compounds with a silyl group, which increases their volatility and stability . The nature of these interactions is largely covalent, with the silyl group forming a strong bond with the organic compound .

Cellular Effects

The cellular effects of N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide are not well-studied. It is known that silylated compounds can influence cellular function. For example, silylation can protect sensitive functional groups in biochemical reactions . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism, although specific effects would depend on the nature of the compound being silylated.

Molecular Mechanism

The molecular mechanism of action of N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide involves the transfer of a silyl group to an organic compound. This process is facilitated by the presence of a base, which acts as a catalyst . The resulting silyl ether is more stable and volatile than the original compound, making it suitable for analysis by gas chromatography .

Temporal Effects in Laboratory Settings

In laboratory settings, N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide is known for its stability. The silylation process it facilitates is rapid and efficient, and the resulting silyl ethers are stable under a variety of conditions . Over time, these silyl ethers can be hydrolyzed back to their original compounds, although this process is much slower than the initial silylation .

Metabolic Pathways

N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide itself is not directly involved in metabolic pathways. The compounds it silylates could be involved in various metabolic processes. The silylation process can protect sensitive functional groups, potentially influencing the activity of enzymes or cofactors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide can be synthesized through the reaction of tert-butyldimethylsilyl chloride with N-methyltrifluoroacetamide in the presence of a base such as imidazole. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at room temperature . The process involves the formation of a silylating agent, which then reacts with the amide to produce the desired compound.

Industrial Production Methods: Industrial production of n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: N-(tert-But

Propiedades

IUPAC Name |

N-[tert-butyl(dimethyl)silyl]-2,2,2-trifluoro-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18F3NOSi/c1-8(2,3)15(5,6)13(4)7(14)9(10,11)12/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKUHYFDBWGLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N(C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18F3NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50998589 | |

| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77377-52-7 | |

| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77377-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077377527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B124379.png)